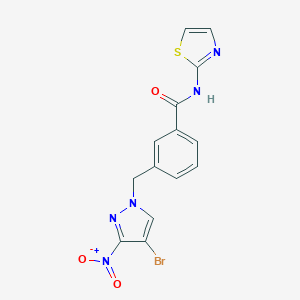
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse pharmacological properties.
作用机制
The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific targets in the body such as enzymes, receptors, or ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to modulate the levels of certain biomolecules in the body such as cytokines, neurotransmitters, and enzymes.
实验室实验的优点和局限性
One of the main advantages of using 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. This compound can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide. Some of these include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders.
2. Studying the mechanism of action of this compound in more detail to gain a better understanding of its pharmacological effects.
3. Developing new synthetic methods for producing this compound that are more efficient and cost-effective.
4. Exploring the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with diverse potential applications in scientific research. Its high potency and specificity make it a valuable tool for investigating various biological processes and developing new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential limitations.
合成方法
The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-bromo-3-nitro-1H-pyrazole with N-(1,3-thiazol-2-yl)benzamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
The potential applications of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)benzamide in scientific research are diverse. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
属性
分子式 |
C14H10BrN5O3S |
|---|---|
分子量 |
408.23 g/mol |
IUPAC 名称 |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10BrN5O3S/c15-11-8-19(18-12(11)20(22)23)7-9-2-1-3-10(6-9)13(21)17-14-16-4-5-24-14/h1-6,8H,7H2,(H,16,17,21) |
InChI 键 |
VTEARIZHPAKHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=CS3 |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)CN3C=C(C(=N3)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)
